2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)phenylalaninate is a complex organic compound that features a unique combination of a bromophenyl group, an oxoethyl group, and a tricyclo[3311~3,7~]decane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate typically involves multiple steps. One common approach is to start with the bromination of phenylalanine to introduce the bromophenyl group. This is followed by the formation of the oxoethyl group through an oxidation reaction. The final step involves the coupling of the tricyclo[3.3.1.1~3,7~]decane structure with the bromophenyl-oxoethyl intermediate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate undergoes various chemical reactions, including:
Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxoethyl group can yield carboxylic acids, while substitution of the bromine atom can yield hydroxyl or amino derivatives .
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The tricyclo[3.3.1.1~3,7~]decane structure provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-bromoadamantane: Similar in structure but lacks the phenylalaninate group.
1-aminoadamantane: Contains an amino group instead of the bromophenyl group.
1-adamantyl cyanide: Features a cyanide group instead of the oxoethyl group.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C28H30BrNO4 |
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Molecular Weight |
524.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C28H30BrNO4/c29-23-8-6-22(7-9-23)25(31)17-34-26(32)24(13-18-4-2-1-3-5-18)30-27(33)28-14-19-10-20(15-28)12-21(11-19)16-28/h1-9,19-21,24H,10-17H2,(H,30,33) |
InChI Key |
PJINPOPXDIJULF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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